

Physical and chemical properties of N-Ethylethanolamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylaminoethanol*

Cat. No.: *B8294368*

[Get Quote](#)

N-Ethylethanolamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethanolamine (EAE) is a versatile bifunctional molecule possessing both a secondary amine and a primary alcohol functional group. This unique structure makes it a valuable intermediate and building block in a wide range of chemical syntheses, particularly within the pharmaceutical and polymer industries. Its utility extends to applications such as a precursor for the synthesis of local anesthetics like procaine, a corrosion inhibitor, and in the preparation of various derivatives with potential therapeutic properties. This technical guide provides an in-depth overview of the physical and chemical properties of N-Ethylethanolamine, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physical and Chemical Properties

N-Ethylethanolamine is a colorless to pale yellow liquid with a characteristic amine-like odor.[\[1\]](#) [\[2\]](#) It is miscible with water and soluble in common organic solvents.[\[1\]](#)[\[3\]](#)

Table 1: Physical Properties of N-Ethylethanolamine

Property	Value	Reference
Molecular Formula	C4H11NO	[1] [3]
Molecular Weight	89.14 g/mol	[1]
Boiling Point	169-170 °C (at 760 mmHg)	[2] [3] [4] [5]
Melting Point	-90 °C	[3] [4] [5]
Density	0.914 g/mL (at 25 °C)	[2] [3] [4] [5]
Refractive Index	1.441 (at 20 °C)	[2] [4]
Flash Point	71.11 °C (160 °F)	[2]
Vapor Pressure	<1 mmHg (at 20 °C)	
pKa	15.26 ± 0.10 (Predicted)	[3]
Water Solubility	Miscible	[3]

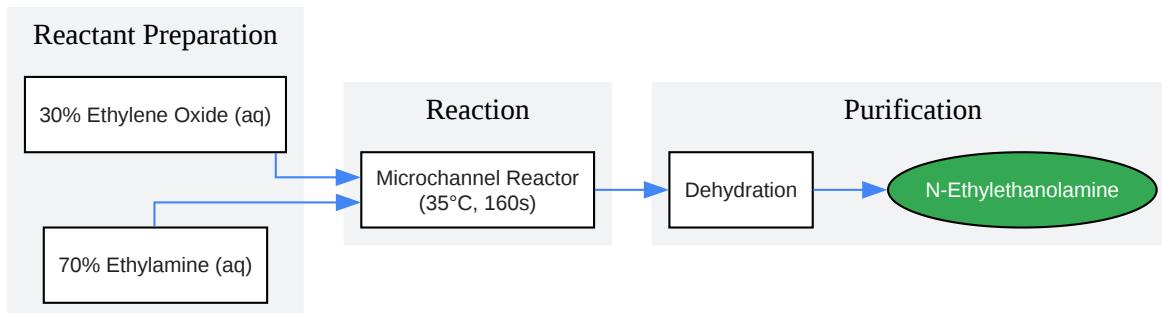
Chemical Reactivity

As an aminoalcohol, N-Ethylethanolamine exhibits reactivity characteristic of both amines and alcohols. The presence of the secondary amine group imparts basic properties, allowing it to react with acids to form salts in exothermic reactions.[\[1\]](#) It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[\[1\]](#) The hydroxyl group can undergo esterification and etherification reactions typical of primary alcohols.

Synthesis of N-Ethylethanolamine

A common method for the synthesis of N-Ethylethanolamine is the reaction of ethylamine with ethylene oxide. The following is a generalized experimental protocol for this synthesis.

Experimental Protocol: Synthesis of N-Ethylethanolamine


Materials:

- Aqueous solution of ethylamine (e.g., 70%)
- Aqueous solution of ethylene oxide (e.g., 30%)
- High-throughput continuous flow microchannel reactor
- Metering pumps
- Dehydration apparatus

Procedure:

- Prepare aqueous solutions of ethylamine (70% by mass) and ethylene oxide (30% by mass).
- Set the flow rate of the ethylene oxide aqueous solution metering pump to 42.0 mL/min.
- Set the flow rate of the ethylamine aqueous solution metering pump to 20.0 mL/min.
- Pump the two solutions separately into a high-throughput continuous flow microchannel reactor. The reactor should have a preheating module to bring the reactants to the desired reaction temperature.
- Maintain the reaction temperature at 35°C.
- Allow the mixed reaction to proceed for a residence time of approximately 160 seconds within the reactor.
- Collect the effluent from the reactor outlet.
- Dehydrate the collected effluent to remove water.
- The resulting product is N-ethylethanolamine, which can be further purified by distillation if required.

This method has been reported to yield N-ethylethanolamine with a purity of up to 99.2% and a yield of 94%.[\[6\]](#)

[Click to download full resolution via product page](#)

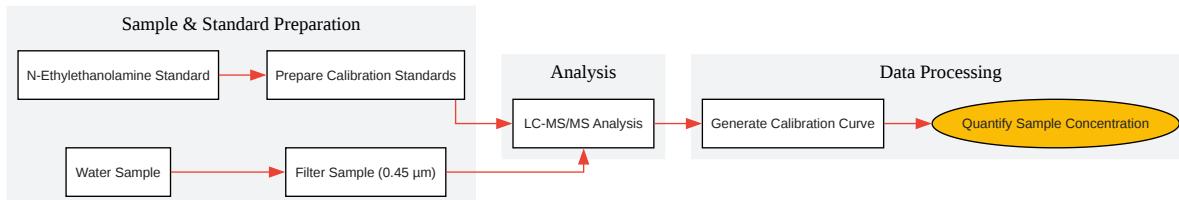
Synthesis and Purification Workflow of N-Ethylethanolamine.

Analytical Methods

The determination of N-Ethylethanolamine in various matrices, such as water, can be performed using liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol based on ASTM D-7599 for the analysis of ethanolamines in water.

Experimental Protocol: Determination of N-Ethylethanolamine in Water by LC-MS

Materials and Instrumentation:


- Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
- N-Ethylethanolamine standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Syringe filters (0.45 μ m)

Procedure:

- Standard Preparation:

- Prepare a stock solution of N-Ethylethanolamine (e.g., 50 ppm) in methanol.
- Dilute the stock solution with water to prepare a working standard solution (e.g., 5 ppm).
- Prepare a series of calibration standards by further diluting the working standard solution with water to achieve the desired concentration range (e.g., 5-100 ppb).

- Sample Preparation:
 - For water samples, filter the sample through a 0.45 µm syringe filter into an HPLC vial.
- LC-MS/MS Analysis:
 - Inject the prepared standards and samples into the LC-MS/MS system.
 - Use a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), for separation.
 - Optimize the mass spectrometer settings for the detection of N-Ethylethanolamine using Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
- Quantification:
 - Construct a calibration curve by plotting the peak area of the N-Ethylethanolamine standards against their concentrations.
 - Determine the concentration of N-Ethylethanolamine in the samples by interpolating their peak areas from the calibration curve.

[Click to download full resolution via product page](#)

Analytical Workflow for N-Ethylethanolamine Determination.

Applications in Drug Development

While N-Ethylethanolamine itself is not typically used as an active pharmaceutical ingredient (API), its derivatives are of significant interest in drug development. The bifunctional nature of EAE allows for the straightforward introduction of an **N-ethylaminoethanol** moiety into larger molecules, which can impart desirable pharmacokinetic or pharmacodynamic properties.

Ethanolamine derivatives, in general, have been investigated for their potential as neuroprotective agents. They are believed to facilitate the synthesis of acetylcholine and phosphatidylcholine in neuronal membranes, which can stimulate cholinergic neurotransmission and improve neuronal plasticity. This can lead to improvements in cognitive functions such as concentration and memory.

Furthermore, derivatives of ethanolamine have been synthesized and evaluated for their anti-inflammatory effects. For instance, new piperazine and ethanolamine derivatives of H1-antihistaminic drugs have shown potential in reducing acute inflammation. The structural modifications enabled by using N-Ethylethanolamine as a building block can lead to the development of novel therapeutic agents with enhanced efficacy and safety profiles.

Conclusion

N-Ethylethanolamine is a fundamentally important chemical intermediate with a well-characterized profile of physical and chemical properties. Its synthesis and analysis are

achievable through established protocols, making it a readily accessible tool for researchers and developers. The true value of N-Ethylethanolamine in the pharmaceutical sciences lies in its role as a versatile scaffold for the creation of novel drug candidates with a wide range of potential therapeutic applications, from neuroprotection to anti-inflammatory action. This guide provides the core technical information necessary to effectively utilize N-Ethylethanolamine in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. osha.gov [osha.gov]
- 3. labochem.in [labochem.in]
- 4. US6469214B2 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]
- 5. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]
- 6. osha.gov [osha.gov]
- To cite this document: BenchChem. [Physical and chemical properties of N-Ethylethanolamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8294368#physical-and-chemical-properties-of-n-ethylethanolamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com